molecular formula C22H20F3N3O4S B2865632 N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899968-69-5

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2865632
CAS No.: 899968-69-5
M. Wt: 479.47
InChI Key: AGTCAWRADXKFPG-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3,4,5-trimethoxyphenyl group at the 6-position and a thioacetamide linker connected to a 4-(trifluoromethyl)phenyl moiety. This compound combines structural features known to influence bioactivity: the 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition and anticancer properties , while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-30-17-10-13(11-18(31-2)21(17)32-3)16-8-9-20(28-27-16)33-12-19(29)26-15-6-4-14(5-7-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTCAWRADXKFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a trifluoromethyl group and a pyridazine moiety. Its molecular formula is C19H18F3N3O4SC_{19}H_{18}F_3N_3O_4S, with a molecular weight of approximately 429.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, derivatives with similar structural motifs have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHeLa (cervical carcinoma)26Induction of apoptosis
Compound BA549 (lung carcinoma)0.95Autophagy induction
Compound CHCT116 (colon carcinoma)25CDK2 inhibition

These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest, suggesting that this compound may share similar pathways.

Anti-inflammatory Activity

In addition to anticancer effects, compounds with a similar framework have been investigated for anti-inflammatory properties. For instance, certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could modulate receptor activity related to signaling pathways in cancer and inflammation.
  • Cell Cycle Interference : Similar compounds have been reported to disrupt the normal cell cycle progression in cancer cells.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated a series of pyridazine-based compounds for their antitumor properties. Among them, one compound exhibited an IC50 value of 49.85 μM against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated a reduction in edema and inflammatory markers when administered at specific doses . This suggests that the thioacetamide moiety may enhance anti-inflammatory effects through modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

A. 3,4,5-Trimethoxyphenyl vs. Halogenated Phenyl Groups

  • N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) exhibits a mean growth inhibition (MGI%) of 47% against tumor cells, outperforming its 4-fluorophenyl analog (MGI%: 7%) . The electron-withdrawing chlorine atom likely enhances binding interactions compared to fluorine.
  • N-(4-(trifluoromethyl)phenyl) analogs: The trifluoromethyl group, being bulkier and more electronegative than chlorine or fluorine, may further improve target affinity or pharmacokinetics.

B. Acetamide vs. Propanamide Linkers

  • Propanamide derivatives (e.g., Compound D : GI₅₀ = 14.12 µM) generally exhibit lower antitumor activity than acetamide analogs (e.g., Compound C : GI₅₀ = 3.16 µM) . The shorter acetamide chain in the target compound may favor optimal spatial orientation for target binding.
Core Heterocycle Modifications
  • Pyridazine vs. Quinazolinone/Thiazolotriazole Cores: Quinazolinone derivatives (e.g., Compound C) demonstrate potent GI₅₀ values (3.16 µM), attributed to their planar aromatic cores facilitating DNA intercalation or enzyme inhibition .
Table 1: Antitumor Activity of Selected Analogs
Compound Name Core Structure GI₅₀ (µM) or MGI% Key Substituents Reference
N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide Quinazolinone 47% MGI 4-chlorophenyl, trimethoxyphenyl
2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide Quinazolinone 3.16 µM Phenethyl, trimethoxyphenyl
N-(3-chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thienopyrimidin-4-yl)amino)phenyl)acetamide Thienopyrimidine Not reported Trifluoromethyl, trimethoxyphenyl
Target Compound Pyridazine Not reported Trifluoromethyl, trimethoxyphenyl -

Key Research Findings and Limitations

  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, as seen in compound C (GI₅₀ = 3.16 µM) . The target compound’s pyridazine core may modulate this mechanism.
  • Trifluoromethyl Impact : Compounds with trifluoromethyl groups (e.g., BD303413 in ) show enhanced bioavailability, but synthetic challenges (e.g., 19% yield in ) highlight scalability issues.
  • Knowledge Gaps: Direct antitumor or antimicrobial data for the target compound are absent in the provided evidence. Predictions based on analogs suggest promise, but experimental validation is needed.

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